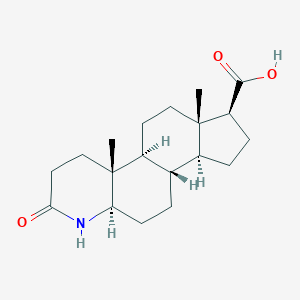

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has been achieved through various routes. Kan et al. (2003) described a method involving five steps from the known methyl 3-oxo-4-androstene-17β carboxylate, featuring a novel one-step simultaneous lactam formation and N-debenzylation (Kan et al., 2003). This approach underscores the complexity and ingenuity required in the compound's synthesis.

Molecular Structure Analysis

The molecular structure of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is characterized by the presence of a lactam ring, which is integral to its activity as a 5α-reductase inhibitor. The structural analysis involves understanding the arrangement of atoms within the molecule and how this configuration influences its biological activities and chemical properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility in synthetic chemistry. Its antimicrobial properties against Gram-positive bacteria, yeasts, and molds have been noted, demonstrating its potential beyond 5α-reductase inhibition (Doorenbos & Solomons, 1973).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Scientific Field : Chemical Crystallography

- Application Summary : The compound is used in the study of crystal structures. It forms a four-center hydrogen bond around the keto oxygen atom from the δ-lactamide ring in the asymmetric unit .

- Methods of Application : The crystal structure is analyzed using X-ray diffraction techniques .

- Results : The geometric and packing parameters of the compound are described and compared to related solvent and analog compounds .

Synthesis of 5α-Reductase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is a key intermediate in the synthesis of potent 5α-reductase inhibitors . These inhibitors are useful for the treatment of conditions related to the over-activity of testosterone 5α-reductase, such as benign prostate hypertrophy, alopecia, and acne .

- Methods of Application : The compound is synthesized in several steps from the known methyl 3-oxo-4-androstene-17β carboxylate .

- Results : The synthesis results in potent 5α-reductase inhibitors .

Preparation of 4-Azasteroid Drug Compounds

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : The compound is an intermediate in the preparation of 4-azasteroid drug compounds like finasteride and dutasteride .

- Methods of Application : The compound is prepared through a specific process described in the patent .

- Results : The process results in the preparation of 4-azasteroid drug compounds .

Safety And Hazards

The compound is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

As an intermediate in the synthesis of Dutasteride, the future directions of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are likely tied to the applications and developments of Dutasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia , so advancements in this area could influence the use and study of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXIPHMGYJXKLJ-MLGOENBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431299 | |

| Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |

CAS RN |

103335-55-3 | |

| Record name | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)

![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)